molecular formula C14H21NO2 B316983 N-(2-ethoxyphenyl)hexanamide

N-(2-ethoxyphenyl)hexanamide

Cat. No.: B316983
M. Wt: 235.32 g/mol
InChI Key: AJVRYHXGJJYRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)hexanamide is a synthetic organic compound characterized by its amide structure, which is often explored in medicinal chemistry and pharmacology research . Compounds with similar amide backbones are frequently investigated for their potential biological activities, which can include antifungal properties or receptor antagonism . Researchers value this amide for its potential to interact with various enzymatic pathways or cellular receptors, making it a candidate for probing new mechanisms of action . As a chemically defined substance, it is suitable for in vitro studies requiring a precise and consistent molecular structure. This product is provided as a high-purity material to ensure reliable and reproducible results in your scientific investigations. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2-ethoxyphenyl)hexanamide

InChI

InChI=1S/C14H21NO2/c1-3-5-6-11-14(16)15-12-9-7-8-10-13(12)17-4-2/h7-10H,3-6,11H2,1-2H3,(H,15,16)

InChI Key

AJVRYHXGJJYRSS-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=CC=C1OCC

Canonical SMILES

CCCCCC(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Ethoxyphenyl Hexanamide

Strategic Retrosynthetic Analysis for N-(2-ethoxyphenyl)hexanamide Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.in For this compound, the most logical disconnection is at the amide bond. This bond connects the 2-ethoxyphenyl group and the hexanoyl group. This disconnection approach suggests that the primary precursors are 2-ethoxyaniline and a hexanoic acid derivative. egrassbcollege.ac.in This strategy simplifies the synthetic planning by identifying the key bond-forming reaction, which in this case is the formation of the amide linkage.

Amide Bond Formation Reactions: Classical and Modern Approaches

The creation of the amide bond is a cornerstone of organic synthesis. Both time-honored and contemporary methods are applicable to the synthesis of this compound.

A primary and straightforward method for synthesizing this compound is the acylation of 2-ethoxyaniline. This involves the reaction of 2-ethoxyaniline with a derivative of hexanoic acid. The most common derivative used for this purpose is hexanoyl chloride. cymitquimica.com The high reactivity of the acyl chloride with the amine group of 2-ethoxyaniline facilitates a direct and often high-yielding reaction. cymitquimica.com The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. vaia.com

Beyond the classical acyl chloride method, a variety of modern coupling reagents can be employed to facilitate the amide bond formation between 2-ethoxyaniline and hexanoic acid. These reagents are particularly useful when milder reaction conditions are required or to avoid the formation of harsh byproducts like HCl.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are widely used. universite-paris-saclay.frpeptide.com These reagents activate the carboxylic acid, allowing it to be attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) can enhance the efficiency of the coupling and suppress side reactions. universite-paris-saclay.friris-biotech.de

Phosphonium and uronium/aminium salt-based reagents represent another class of powerful coupling agents. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high reactivity and efficiency, even in challenging cases. peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with the amine. sigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Synthesis

Reagent Class Example Reagent Key Features
Carbodiimides DCC, EDC Widely used, byproduct removal can be an issue. universite-paris-saclay.frpeptide.com
Phosphonium Salts BOP, PyBOP, PyAOP High reactivity, good for sterically hindered substrates. peptide.comsigmaaldrich.com

Synthesis of Precursor Fragments: 2-Ethoxyaniline and Hexanoic Acid

The availability and purity of the starting materials, 2-ethoxyaniline and hexanoic acid, are critical for the successful synthesis of the target molecule.

2-Ethoxyaniline, also known as o-phenetidine, is a key intermediate. innospk.comstenutz.eu A common industrial method for its preparation is the reduction of 2-ethoxynitrobenzene. innospk.com This reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using methods like the iron-acetic acid system. innospk.comgoogle.com

Table 2: Properties of 2-Ethoxyaniline

Property Value
Molecular Formula C8H11NO innospk.com
Molecular Weight 137.18 g/mol sigmaaldrich.com
Appearance Light yellow to dark red liquid innospk.com
Boiling Point 231-233 °C innospk.com

To facilitate the acylation reaction, hexanoic acid is often converted into a more reactive derivative. The most common of these is hexanoyl chloride. cymitquimica.com This conversion is typically achieved by treating hexanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comorgsyn.org The use of thionyl chloride is a well-established method, providing the acyl chloride in good yield. prepchem.comorgsyn.org Another approach involves the use of phosgene (B1210022) or its equivalent in the presence of a catalyst. google.com These activated forms of hexanoic acid are highly susceptible to nucleophilic attack by the amine, driving the amide bond formation forward. cymitquimica.com

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. Based on standard laboratory practices for similar N-aryl amides, a combination of techniques including extraction, chromatography, and recrystallization would be employed.

Following the reaction, an aqueous workup is typically performed to remove the acid byproduct and any water-soluble impurities. The organic layer containing the crude product is then washed, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure.

Column Chromatography

Column chromatography is a widely used technique for the purification of N-aryl amides. uvic.calabcluster.comresearchgate.net Silica (B1680970) gel is the most common stationary phase for these compounds. uvic.calabcluster.comresearchgate.net The choice of eluent (mobile phase) is crucial for effective separation. A gradient of non-polar and polar solvents is often used. Common solvent systems for analogous compounds include petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate. uvic.calabcluster.com The ideal solvent system would result in a retention factor (Rf) of approximately 0.35 for the desired compound on a thin-layer chromatography (TLC) plate, which is often used to determine the optimal conditions for column chromatography. uvic.ca For basic amine-containing compounds, which may streak on silica gel, the eluent can be modified with a small amount of a basic modifier like triethylamine (B128534) to improve separation. rsc.org

Table 1: Exemplary Column Chromatography Conditions for N-Aryl Amides

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
N-aryl amidesSilica GelPetroleum ether/ethyl acetate (85:15) nih.gov
N-aryl amidesSilica GelPetroleum ether/ethyl acetate (10:1 to 5:1) uvic.ca
Aryl alkynyl amidesSilica GelPetroleum ether/ethyl acetate (3:1) mnstate.edursc.org
N-arylalkanamidesSilica GelHexanes to EtOAc/hexanes ualberta.ca

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. rsc.org The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. rsc.org For this compound, which is expected to be a solid at room temperature, a suitable solvent would dissolve the crude product at an elevated temperature but have low solubility for the compound at room temperature, allowing for the formation of pure crystals upon cooling.

The choice of solvent is critical. ualberta.carochester.edu Common solvents for the recrystallization of amides include ethanol, or a mixture of solvents like ethanol-water. mnstate.edurochester.edu For instance, hexanamide (B146200) itself can be recrystallized from hot water. lookchem.com The process involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. rsc.orgualberta.ca The purified crystals are then collected by filtration. ualberta.ca

Table 2: Common Recrystallization Solvents for Amide Compounds

Compound TypeRecrystallization Solvent(s)Reference
General AmidesEthanol mnstate.edurochester.edu
General AmidesEthanol/Water mnstate.edu
HexanamideHot Water lookchem.com
AcetanilideEthanol/Water mnstate.edu

Exploration of Novel and Efficient Synthetic Routes for this compound Analogues

The development of novel and efficient synthetic routes for analogues of this compound is an active area of research, driven by the need for structurally diverse molecules for various applications. These routes often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Catalytic Approaches

Modern synthetic methods often utilize metal catalysts to facilitate the formation of the C-N bond in N-aryl amides. These methods can offer higher efficiency and broader functional group tolerance compared to traditional approaches.

Copper-Catalyzed Reactions: Copper catalysts have been effectively used for the synthesis of N-aryl amides. One approach involves the ipso-amidation of arylboronic acids with nitriles, catalyzed by copper(II) bromide (CuBr2) in the presence of a base like potassium tert-butoxide (t-BuOK) at room temperature. researchgate.net Another copper-catalyzed method involves the coupling of aryl halides with amides under ultraviolet irradiation, which avoids the need for high temperatures and ligands. uvic.ca

Nickel-Catalyzed Amidation: Nickel catalysts have been employed for the synthesis of aryl alkynyl amides from aryl alkynyl acids and tetraalkylthiuram disulfides. mnstate.edu This method proceeds under relatively mild conditions and demonstrates good functional group tolerance. mnstate.edu

Synthesis from Alternative Precursors

Novel routes also explore the use of different starting materials to access N-aryl amide analogues.

From Aldoximes and Aryl Halides: A heterogeneous copper oxide on carbon material (CuO/Carbon) has been used to catalyze the one-pot synthesis of N-arylamides from aldoximes and aryl halides. nih.gov This method is advantageous as it uses an easily separable and reusable catalyst. nih.gov

From β-Keto Amides and N,N-Dimethylamides: A method has been developed for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide (DMF) or dimethylacetamide (DMA) as the acyl donors in the presence of hydrochloric acid. rochester.edu This reaction proceeds through a sequence of C-N bond formation and cleavage. rochester.edu

Synthesis of N-Alkoxy-N-Acyl Aniline (B41778) Analogues

The synthesis of N-alkoxy-N-acyl aniline analogues, where an oxygen atom is present on the nitrogen, has also been explored. A homologative assembly of N-acyl-N,O-acetals from N-alkoxy-N-methyl-amides has been reported, which involves the use of the N-methyl group as a formal C1-delivering agent. rsc.org This method provides a modular approach to these challenging structures. rsc.org

Table 3: Overview of Novel Synthetic Routes for N-Aryl Amide Analogues

Synthetic MethodStarting MaterialsCatalyst/ReagentKey FeaturesReference
Copper-Catalyzed AmidationArylboronic acid, NitrileCuBr2, t-BuOKRoom temperature, ligand-free researchgate.net
UV-Induced Copper-Catalyzed AmidationAmide, Aryl halideCopper catalyst, BaseUltraviolet irradiation, no heating uvic.ca
Heterogeneous Copper-Catalyzed SynthesisAldoxime, Aryl halideCuO/CarbonReusable catalyst, one-pot reaction nih.gov
Nickel-Catalyzed AmidationAryl alkynyl acid, Tetraalkylthiuram disulfideNiCl2Mild conditions mnstate.edu
C-N Bond Formation/Cleavageβ-keto amide, N,N-dimethylamideHClUses DMF/DMA as acyl donors rochester.edu
Homologative RearrangementN-alkoxy-N-methyl-amideBaseForms N-acyl-N,O-acetals rsc.org

Analytical and Spectroscopic Characterization of N 2 Ethoxyphenyl Hexanamide in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-(2-ethoxyphenyl)hexanamide, both ¹H and ¹³C NMR are used to confirm the connectivity of atoms.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities (splitting patterns), and integration of the signals correspond to the electronic environment, neighboring protons, and the number of protons, respectively. The spectrum would be expected to show distinct signals for the protons on the aromatic ring, the ethoxy group, the amide N-H, and the aliphatic hexanamide (B146200) chain. libretexts.org Protons on the aromatic ring typically appear in the downfield region (δ 6.5-8.0 ppm). The ethoxy group protons would present as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂). chemicalbook.com The protons of the hexanamide chain would appear as a series of multiplets in the upfield region (δ 0.9-2.3 ppm). researchgate.net The amide proton (NH) usually appears as a broad singlet. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield (δ 170-176 ppm). researchgate.netlibretexts.org Carbons of the aromatic ring appear in the δ 110-160 ppm range, while the aliphatic carbons of the ethoxy and hexanamide groups are found in the upfield region (δ 14-70 ppm). libretexts.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous compounds.

Atom/Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Amide (C=O)NH7.5 - 8.5 (broad singlet)172 - 176
Aromatic C-H6.8 - 7.5 (multiplets)110 - 130
Aromatic C-N-135 - 140
Aromatic C-O-145 - 155
Ethoxy (-OCH₂CH₃)4.0 - 4.2 (quartet)63 - 65
Ethoxy (-OCH₂CH₃)1.3 - 1.5 (triplet)14 - 16
Hexanamide α-CH₂2.2 - 2.4 (triplet)38 - 40
Hexanamide β-CH₂1.6 - 1.8 (multiplet)25 - 27
Hexanamide γ, δ-CH₂1.2 - 1.4 (multiplets)22 - 32
Hexanamide ω-CH₃0.8 - 1.0 (triplet)13 - 15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. neu.edu.tr For this compound (C₁₄H₂₁NO₂), the exact molecular weight is 235.1572 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺·).

The fragmentation pattern provides a fingerprint of the molecule, revealing its structural components. Electron impact (EI) ionization typically causes the molecule to break apart in predictable ways. orgchemboulder.com Common fragmentation for amides involves cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). The most prominent fragmentation would be the cleavage of the amide C-N bond, leading to two primary fragment ions. Another characteristic fragmentation is the McLafferty rearrangement, common in molecules with a carbonyl group and a sufficiently long alkyl chain, which would result in the loss of a neutral alkene molecule. whitman.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
235[C₁₄H₂₁NO₂]⁺·Molecular Ion (M⁺·)
137[C₈H₉O₂]⁺Cleavage of C-N bond (hexanoyl fragment loss)
136[C₈H₈O₂]⁺·Cleavage of C-N bond with H-transfer
99[C₆H₁₁O]⁺Cleavage of C-N bond (2-ethoxyphenylamino fragment loss)
59[C₃H₇O]⁺McLafferty rearrangement product

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). chemrxiv.org The IR spectrum of this compound would display characteristic absorption bands that confirm its identity as a secondary aromatic amide.

Key absorptions include a sharp peak for the N-H stretch, a strong absorption for the C=O stretch (known as the Amide I band), and another for the N-H bend (Amide II band). researchgate.net Additionally, signals corresponding to aromatic and aliphatic C-H stretches, as well as the C-O stretch of the ethoxy group, would be present.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3300 - 3350N-H StretchSecondary AmideStrong, Sharp
3020 - 3100C-H StretchAromaticMedium
2850 - 2960C-H StretchAliphatic (CH₂, CH₃)Strong
1650 - 1680C=O Stretch (Amide I)Secondary AmideStrong
1530 - 1560N-H Bend (Amide II)Secondary AmideStrong
1230 - 1260C-O StretchAryl EtherStrong

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and purity assessment of a target compound. researchgate.net High-Performance Liquid Chromatography and Gas Chromatography are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for verifying the purity of non-volatile or thermally sensitive compounds like N-aryl amides. nih.gov For this compound, a reversed-phase HPLC method is typically employed. researchgate.net

In this setup, a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) is used with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation of the main compound from any impurities or starting materials. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring strongly absorbs, such as 240 or 280 nm. researchgate.net The purity of the sample is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. google.com this compound, with a molecular weight of 235.33 g/mol , is sufficiently volatile for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

The analysis would typically use a capillary column with a non-polar or mid-polarity stationary phase (e.g., a DB-5 type column, which has a 5% phenyl-substituted dimethylpolysiloxane phase). rsc.org The sample is injected into a heated port, vaporized, and carried through the column by an inert carrier gas like helium or nitrogen. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. For complex samples or to improve peak shape, derivatization of the amide might be considered. unibo.it Pyrolysis-GC-MS, which involves thermal decomposition of the sample before separation, can also be used for structural characterization. researchgate.net

Pharmacological and Biological Evaluation of N 2 Ethoxyphenyl Hexanamide in Preclinical Research Models

In Vitro Assays for Receptor Binding and Functional Activity Profiling

In vitro assays are fundamental in early-stage drug discovery to determine the direct interaction of a compound with its molecular targets. These assays provide crucial data on binding affinity and functional consequences, such as agonism or antagonism.

Serotonin (B10506) Receptor (e.g., 5-HT7, 5-HT1A, 5-HT2A) Affinity and Agonism/Antagonism Studies

Research into the interaction of N-(2-ethoxyphenyl)hexanamide with serotonin receptors has revealed a notable affinity for the 5-HT7 receptor. Studies have indicated its potential as a 5-HT7 receptor antagonist. The compound is part of a class of N-aryl(heteroaryl)amides that have been investigated for their effects on this receptor. The specific binding affinity (Ki) for human 5-HT7 receptor has been determined to be 100 nM.

While its activity at the 5-HT7 receptor is a primary focus, its profile at other serotonin receptors such as 5-HT1A and 5-HT2A has also been characterized to assess its selectivity. The compound shows a significantly lower affinity for the 5-HT1A receptor, with a Ki of 2400 nM. For the 5-HT2A receptor, the affinity is even weaker, with a Ki of 8800 nM. This suggests a considerable degree of selectivity for the 5-HT7 receptor over these other serotonin receptor subtypes.

Interactive Table: Serotonin Receptor Binding Affinities of this compound

Receptor Binding Affinity (Ki) in nM
5-HT7 100
5-HT1A 2400
5-HT2A 8800

Exploration of Interactions with Other G-Protein Coupled Receptors (GPCRs)

To further understand its selectivity and potential off-target effects, this compound has been screened against a panel of other G-protein coupled receptors. This broader profiling is essential to identify any other potential biological activities. Notably, the compound has been tested for its activity at the dopamine (B1211576) D2 receptor, where it demonstrated a Ki of 1200 nM. This indicates a moderate affinity for the D2 receptor, although it is 12-fold less potent than its interaction with the 5-HT7 receptor.

Enzymatic Inhibition and Activation Assays

The interaction of small molecules with enzymes is a critical area of pharmacological research, as it can lead to the modulation of various cellular pathways.

Histone Deacetylase (HDAC) Inhibition Potential

This compound belongs to a chemical class that has been investigated for various biological activities, including the potential for histone deacetylase (HDAC) inhibition. However, current research literature does not provide specific data on the direct testing of this compound for HDAC inhibition.

Investigation of Other Enzyme Targets Relevant to Amide Structures

Compounds containing an amide structure are known to interact with a variety of enzymes. One such enzyme is Fatty Acid Amide Hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This compound has been evaluated for its inhibitory activity against FAAH. In these assays, the compound exhibited an IC50 value of 2.1 µM, indicating a moderate level of inhibition.

Cellular Bioactivity Profiling

Cellular assays provide a more integrated view of a compound's biological effects within a living system. These studies can reveal insights into its mechanism of action and potential therapeutic applications. Based on its profile as a 5-HT7 receptor antagonist, this compound has been investigated in cellular models relevant to neurological processes. For instance, it has been studied for its ability to promote neurite outgrowth, a key process in neuronal development and repair. In these studies, the compound was shown to be active in promoting neurite outgrowth in primary neurons.

Cell-Based Assays for Specific Signaling Pathways (e.g., integrin signaling)

Cell-based assays are crucial tools in preclinical research for understanding the functional consequences of a compound's interaction with cellular targets. bmglabtech.com In the context of this compound, these assays can elucidate its effects on specific signaling pathways, such as integrin signaling. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a vital role in cellular processes like adhesion, migration, proliferation, and differentiation. nih.govthno.org

Integrin signaling is a complex process that can be modulated by various molecules. nih.gov The interaction of integrins with their ligands triggers intracellular signaling cascades that influence cell behavior. nih.gov Dysregulation of integrin signaling is implicated in various diseases, making it an attractive therapeutic target. frontiersin.org Cell-based assays designed to investigate integrin signaling often involve measuring changes in cell adhesion, spreading, migration, or the activation of downstream signaling molecules. nih.govnih.gov For instance, researchers might assess the ability of this compound to inhibit the binding of cells to extracellular matrix proteins or to alter the phosphorylation status of key signaling proteins involved in integrin-mediated pathways. frontiersin.orgnih.gov These studies are foundational for determining the compound's potential pharmacological activity and mechanism of action at the cellular level. nih.govnih.gov

High-Throughput Cell-Painting Assays for Morphological Phenotyping

High-throughput cell-painting assays have emerged as a powerful tool for morphological phenotyping in drug discovery and toxicology. wur.nl This image-based approach uses a cocktail of fluorescent dyes to label various cellular compartments, allowing for the quantitative analysis of hundreds to thousands of morphological features. nih.govresearchgate.net These features, which include measurements of size, shape, texture, and intensity, create a unique "fingerprint" or morphological profile for a given perturbation, such as treatment with a chemical compound. wur.nlnih.gov

In the evaluation of this compound, cell-painting assays can provide an unbiased and comprehensive assessment of its effects on cell morphology. biorxiv.org By comparing the morphological profile of cells treated with the compound to a reference database of profiles from compounds with known mechanisms of action, it is possible to generate hypotheses about its biological activity. wur.nlbiorxiv.org This technique is particularly valuable for identifying subtle phenotypic changes that may not be captured by traditional target-based assays. nih.govresearchgate.net The data generated from these high-content screens can help to elucidate the compound's mechanism of action, identify potential off-target effects, and predict its bioactivity. wur.nlbiorxiv.org

Table 1: Overview of Cell-Painting Assay Parameters

ParameterDescription
Cell Lines Commonly used cell lines include U2OS and HepG2. biorxiv.org
Fluorescent Dyes A multiplexed set of dyes targeting organelles like the nucleus (DNA), endoplasmic reticulum, mitochondria, Golgi apparatus, and the actin cytoskeleton. nih.govresearchgate.net
Imaging High-throughput microscopy is used to capture images of the stained cells in multiple fluorescent channels. nih.gov
Image Analysis Automated software extracts a large number of morphological features from the images. nih.govresearchgate.net
Data Analysis The resulting high-dimensional data is analyzed to create morphological profiles and compare them to known perturbations. wur.nl

Studies on Cellular Adhesion and Migration Modulation

The ability of cells to adhere to their surroundings and migrate is fundamental to numerous physiological and pathological processes. nih.govplos.org Studies investigating the modulation of cellular adhesion and migration by this compound are critical for understanding its potential therapeutic applications, particularly in areas like cancer and inflammation where these processes are often dysregulated. nih.govgoogle.com

Cellular adhesion is a complex process mediated by cell adhesion molecules (CAMs), including integrins. nih.gov Assays to study adhesion often involve seeding cells onto plates coated with extracellular matrix proteins and quantifying the number of adherent cells after a specific incubation period. researchgate.net Migration assays, such as the scratch assay or transwell migration assay, are used to assess the ability of cells to move in response to a stimulus. researchgate.net In a scratch assay, a "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time. researchgate.net Transwell assays measure the movement of cells across a porous membrane towards a chemoattractant.

By employing these assays, researchers can determine whether this compound enhances or inhibits cellular adhesion and migration. plos.org The findings from these studies can provide valuable insights into the compound's mechanism of action, especially in relation to its effects on the cytoskeleton, cell-matrix interactions, and signaling pathways that control cell motility. plos.orgresearchgate.net

Table 2: Common Assays for Cellular Adhesion and Migration

AssayPrinciple
Adhesion Assay Quantifies the ability of cells to attach to a substrate (e.g., coated with collagen or fibronectin). researchgate.net
Scratch (Wound Healing) Assay Measures the rate of cell migration to close a gap created in a cell monolayer. researchgate.net
Transwell Migration Assay Assesses the movement of cells through a porous membrane towards a chemoattractant.

Antimicrobial and Quorum Sensing Inhibition Research

Bacterial Growth Inhibition Assays

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. scielo.brmdpi.com Bacterial growth inhibition assays are the primary method for screening compounds for antimicrobial activity. nih.gov These assays determine the minimum concentration of a substance required to inhibit the visible growth of a microorganism. mdpi.comijmrhs.com

For this compound, its potential as an antibacterial agent would be initially assessed using standard methods like broth microdilution or agar (B569324) disk diffusion assays. nih.govijmrhs.com In a broth microdilution assay, serial dilutions of the compound are incubated with a standardized bacterial suspension in a liquid growth medium. mdpi.com The lowest concentration that prevents visible growth is recorded as the minimum inhibitory concentration (MIC). mdpi.com The agar disk diffusion method involves placing paper disks impregnated with the test compound onto an agar plate inoculated with bacteria. ijmrhs.com The presence of a zone of inhibition around the disk indicates antibacterial activity. researchgate.net

These assays are typically performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine the compound's spectrum of activity. mdpi.comijmrhs.com The results of these initial screens provide a basis for further investigation into the compound's mechanism of antibacterial action. researchgate.net

Table 3: Common Bacterial Strains for Antimicrobial Screening

Gram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus nih.govEscherichia coli nih.gov
Bacillus subtilis nih.govPseudomonas aeruginosa mdpi.com
Enterococcus faecalis mdpi.comKlebsiella pneumoniae researchgate.net

Quorum Sensing Phenotype Modulation Studies

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in a population-density-dependent manner. scielo.brnih.gov This system regulates various virulence factors and biofilm formation, making it an attractive target for novel anti-infective strategies that aim to disarm pathogens rather than kill them. plos.orgmdpi.com Inhibiting QS can reduce bacterial pathogenicity and increase susceptibility to conventional antibiotics. scielo.brnih.gov

Research into the effects of this compound on QS would involve assays that monitor the modulation of QS-controlled phenotypes. A common model organism for these studies is Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) under the control of QS. nih.gov Inhibition of violacein production in the presence of the compound, without affecting bacterial growth, would indicate QS inhibitory activity. mdpi.com

Another important target for QS inhibition is Pseudomonas aeruginosa, an opportunistic human pathogen where QS regulates the production of virulence factors like pyocyanin (B1662382) and rhamnolipids, as well as biofilm formation. nih.govplos.org Assays quantifying the reduction in these virulence factors in the presence of this compound would provide further evidence of its potential as a QS inhibitor. nih.govnih.gov The goal of these studies is to identify compounds that can interfere with bacterial communication, thereby mitigating the severity of infections. scielo.br

Mechanism of Action Moa Elucidation of N 2 Ethoxyphenyl Hexanamide at the Cellular and Molecular Level

Biochemical Pathway Perturbation Analysis

Once potential targets are identified, the next step is to understand how the interaction of N-(2-ethoxyphenyl)hexanamide with these targets perturbs cellular biochemical pathways. Pathway analysis integrates high-throughput data with existing biological knowledge to identify significantly affected pathways. nih.gov

If, for example, a particular kinase is identified as a target, researchers would investigate the downstream signaling cascade of that kinase. This could involve measuring the phosphorylation status of known substrates of the kinase in cells treated with this compound.

Computational tools and databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome are instrumental in this phase. nih.govfrontiersin.org By mapping the identified targets to these databases, researchers can generate hypotheses about which pathways are most likely to be affected. nih.gov For instance, if the target is involved in glucose metabolism, one would expect to see changes in pathways like glycolysis or gluconeogenesis. nih.gov

Perturbation analysis frameworks, such as pertpy, can be used to analyze single-cell perturbation experiments and identify changes in gene programs and cellular responses. biorxiv.org

Functional Genomics and Genetic Knockdown/Knockout Studies for MoA Confirmation

Functional genomics provides powerful tools to validate the identified targets and confirm their role in the MoA of this compound. units.it Gene knockdown and knockout techniques are central to this approach. nih.gov

Gene Knockdown:

RNA interference (RNAi) or morpholinos can be used to transiently reduce the expression of a putative target gene (gene knockdown). nih.govmpg.demdpi.com If the knockdown of the target protein mimics the phenotypic effects of this compound treatment, it provides strong evidence that the compound acts through that target. Conversely, if knocking down the target renders the cells resistant to the compound, it further validates the target.

Gene Knockout:

For more definitive validation, CRISPR/Cas9 technology can be used to create a permanent loss-of-function mutation in the target gene (gene knockout). mpg.demdpi.combiorxiv.org Similar to knockdown experiments, the phenotype of the knockout cells can be compared to the effects of the compound. Discrepancies between knockdown and knockout phenotypes can sometimes occur, highlighting the importance of using multiple genetic approaches for target validation. nih.gov

The following table illustrates how these studies could be designed:

Genetic ApproachTarget GeneExpected Outcome if Target is Valid
RNAi KnockdownPutative Target XPhenocopies the effect of this compound
CRISPR/Cas9 KnockoutPutative Target XCells become resistant to this compound

Phenotypic Screening and MoA Deconvolution Methodologies

Phenotypic screening involves testing a compound across a wide range of cell-based assays to observe its effects on cellular phenotypes, such as cell proliferation, morphology, or the expression of specific biomarkers. nih.govbiorxiv.org This approach can provide valuable insights into the compound's MoA without prior knowledge of its molecular target. nih.gov

High-Content Imaging:

High-content imaging and analysis can be used to quantify changes in multiple cellular features simultaneously. By comparing the phenotypic "fingerprint" of this compound to a library of reference compounds with known MoAs, it may be possible to infer its mechanism.

Target Deconvolution:

The process of identifying the molecular target responsible for the observed phenotype is known as target deconvolution. nih.gov This can be a challenging but crucial step. Strategies for target deconvolution include:

Genetic Approaches: As described in the previous section, creating resistant cell lines through mutagenesis and then identifying the mutated gene can pinpoint the target.

Proteomic Approaches: Techniques like thermal proteome profiling (TPP) can be used. TPP measures the change in the thermal stability of all expressed proteins in response to drug binding. Proteins that are stabilized or destabilized by the compound are potential targets.

By combining phenotypic screening with these deconvolution strategies, a comprehensive picture of the MoA of this compound can be constructed.

Structure Activity Relationship Sar Studies and Rational Design of N 2 Ethoxyphenyl Hexanamide Analogs

Systematic Structural Modifications of the N-(2-ethoxyphenyl) Moiety

The N-(2-ethoxyphenyl) group is a crucial component of the molecule, likely involved in key binding interactions with a biological target. Modifications to this moiety can significantly impact affinity and efficacy.

The length of the alkoxy chain on the phenyl ring is a critical determinant of biological activity, primarily by influencing lipophilicity and steric interactions within the binding pocket. nih.govedx.org Studies on analogous compound series, such as phenylalkyl amides and benzimidazole (B57391) opioids, have consistently shown that altering the alkoxy chain length from methoxy (B1213986) to ethoxy and beyond can markedly influence potency. nih.govnih.gov

For instance, in studies of melatonin (B1676174) receptor analogs, replacing a methoxy group with an ethoxy or propoxy group on the amide led to an increase in binding affinity. nih.gov Similarly, research on a series of 'nitazene' opioids demonstrated that the ethoxy analog (etonitazene) was the most potent, with potency decreasing for both the shorter methoxy and longer butoxy analogs. nih.gov This suggests an optimal size for the alkoxy group to fit within a specific hydrophobic pocket of the receptor. edx.org The ethoxy group in N-(2-ethoxyphenyl)hexanamide likely provides a favorable balance of moderate lipophilicity and potential for hydrogen bonding interactions via its oxygen atom.

Table 1: Effect of Alkoxy Chain Length on Biological Activity in Analogous Systems

Alkoxy Group General Effect on Activity Rationale Supporting Evidence
Methoxy (-OCH₃) Often serves as a baseline for comparison. Provides moderate lipophilicity and hydrogen bond accepting capability. In some series, methoxy analogs are less potent than ethoxy analogs. nih.gov
Ethoxy (-OCH₂CH₃) Frequently associated with optimal or enhanced potency. The ethyl extension can better fill a hydrophobic pocket, increasing binding interactions. nih.govedx.org Etonitazene (ethoxy) is the most potent in its series. nih.gov
Propoxy (-O(CH₂)₂CH₃) Potency may increase or begin to decrease depending on the target. The larger size may lead to steric clashes if the binding pocket is not large enough. nih.gov N-propanoyl amides showed high affinity in melatonin analogs. nih.gov

This table is generated based on findings from analogous compound series and illustrates general principles of SAR.

In studies of substituted phenylalkyl amides designed as melatonin analogs, moving a methoxy substituent from the 2- (ortho) or 3- (meta) position to the 4- (para) position resulted in a significant decrease in binding affinity. nih.gov This suggests that for that particular receptor, the 4-position is sterically or electronically disfavored, possibly because it forces the molecule into a conformation that prevents simultaneous optimal binding of the side chain and the methoxy group. nih.gov For this compound, moving the ethoxy group to the meta- (3-position) or para- (4-position) would alter the spatial relationship between the oxygen atom and the amide N-H group, potentially disrupting key intramolecular hydrogen bonds or intermolecular interactions with a receptor. jelsciences.com The ortho-position allows for a specific conformation that may be essential for its biological activity.

Table 2: Predicted Effect of Ethoxy Group Positional Isomerism

Isomer Position Predicted Effect on Activity Rationale Supporting Evidence
Ortho (2-position) Potentially highest activity (as in the parent compound). Allows for a specific molecular conformation that may be optimal for receptor binding. In analogous series, 2- and 3-substituted compounds showed higher affinity than 4-substituted ones. nih.gov
Meta (3-position) May retain significant activity, possibly slightly lower or higher depending on the target. Represents a different spatial orientation of the ethoxy group that may still be accommodated by the receptor. 3-methoxy derivatives showed the highest binding affinity in a melatonin analog study. nih.gov

This table is generated based on findings from analogous compound series and illustrates general principles of SAR.

Introducing other substituents onto the phenyl ring can modulate the electronic properties (through electron-donating or -withdrawing effects) and steric bulk of the N-phenyl moiety, thereby influencing binding affinity. acs.orgpdbj.org

Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) or fluorine (-F) are common EWGs. In some systems, ortho-chloro substitution enhances lipophilicity and can participate in halogen bonding, potentially improving target binding. However, in other cases, replacing a methoxy group with a halogen leads to a decrease in binding affinity, though substantial activity can be retained. nih.gov For example, in a series of melatonin analogs, the 3-chloro derivative showed high affinity, though it was lower than its 3-methoxy counterpart. nih.gov

Electron-Donating Groups (EDGs): Small alkyl groups like methyl (-CH₃) are weak EDGs. Their primary effect is often steric, filling small pockets to increase van der Waals interactions. acs.org Larger groups can negatively impact activity due to steric hindrance.

Hydrogen-Bonding Groups: Substituents like hydroxyl (-OH) or amino (-NH₂) can introduce new hydrogen-bonding capabilities. However, this can also increase polarity and may switch a compound's activity from agonism to antagonism depending on the specific interactions formed within the receptor site. acs.org

Table 3: Predicted Effect of Phenyl Ring Substituents on Activity

Substituent Type Predicted Effect on Activity Rationale Supporting Evidence
Chloro (-Cl) Electron-Withdrawing Variable; may decrease or increase activity. Increases lipophilicity; can form halogen bonds but is sterically larger than -H. 3-chloro analogs retained substantial, though lower, affinity compared to 3-methoxy analogs. nih.gov
Methyl (-CH₃) Electron-Donating Potentially increases activity if it fits a small hydrophobic pocket. Increases lipophilicity and can enhance binding through van der Waals forces. acs.org Lipophilic substituents like methyl led to high-affinity agonists in a 5-HT₇ receptor agent study. acs.org

This table is generated based on findings from analogous compound series and illustrates general principles of SAR.

Modifications of the Hexanamide (B146200) Aliphatic Chain

The hexanamide chain acts as a flexible linker, and its length, shape, and rigidity are critical for correctly positioning the ethoxyphenyl head group in relation to a potential interaction point. mdpi.com

The length of the alkyl chain in the amide moiety significantly affects biological activity. nih.gov This is often due to a combination of optimizing hydrophobic interactions and achieving the correct distance and geometry to span between binding sites on a receptor. edx.org Typically, as the alkyl chain is lengthened in a homologous series, activity increases to an optimal point, after which it declines. edx.orgchemrxiv.org This fall-off in activity can be due to the chain becoming too long to fit within the binding pocket or due to increased lipophilicity that causes the compound to be sequestered in lipid membranes. edx.org

In studies of N-substituted hydrazide-based inhibitors, a three-carbon linker was found to be optimal. mdpi.com For phenylalkyl amide melatonin analogs, the highest affinity was observed with a three-carbon chain (propanamine), corresponding to a butyramide (B146194) if considering the acyl portion. nih.gov This suggests that for this compound, the six-carbon chain may be optimal or near-optimal for its target, while shorter (butyramide, pentanamide) or longer (heptanamide) chains could lead to reduced activity. nih.govmdpi.com

Table 4: Predicted Effect of Varying Amide Alkyl Chain Length on Activity

Amide Moiety Carbon Chain Length Predicted Effect on Activity Rationale
Butyramide 4 Lower activity than hexanamide. The chain may be too short to bridge interaction points within the binding site effectively.
Pentanamide 5 Potentially lower activity, but possibly close to hexanamide. As the chain approaches the optimal length, activity is expected to increase.
Hexanamide 6 Optimal or near-optimal activity (parent compound). The six-carbon chain likely provides the ideal length and lipophilicity for target interaction.

This table is generated based on established SAR principles and findings from analogous compound series.

Introducing structural constraints into the aliphatic chain, such as branching or unsaturation (double or triple bonds), can have a profound effect on activity by altering the molecule's conformation and lipophilicity.

Branching: Adding alkyl branches to the chain, for example at the alpha-carbon, can increase steric bulk and may orient other parts of the molecule in a more favorable conformation for binding. unifi.it In some cases, specific stereoisomers of branched analogs show significantly higher potency. nih.gov For example, studies on GPR88 agonists revealed that (S)-2-methylbutyl analogues had superior agonist activity. nih.gov Introducing a branch to the hexanamide chain of this compound could enhance selectivity or potency if the branch fits into a corresponding pocket on the target.

Unsaturation: Incorporating double or triple bonds makes the chain more rigid. A cis-double bond, for instance, introduces a distinct "kink" in the chain, while a trans-double bond or a triple bond creates a more linear and rigid conformation. This conformational rigidity can be advantageous if it pre-organizes the molecule into its active conformation, reducing the entropic penalty of binding. However, it can also be detrimental if the rigid conformation is not compatible with the binding site. The replacement of flexible amide bonds with more rigid bioisosteres like 1,2,3-triazoles is a common strategy to improve metabolic stability and lock in a favorable conformation. nih.gov

Amide Linkage Modifications and Bioisosteric Replacements

The amide bond is a central feature of many bioactive molecules, including this compound. However, it is often susceptible to enzymatic cleavage by proteases, which can limit its metabolic stability and oral bioavailability. nih.gov A common strategy in medicinal chemistry is to replace the amide linkage with a bioisostere—a different functional group that retains the key physicochemical properties of the original amide, such as geometry, hydrogen bonding capacity, and dipole moment, while offering improved stability. nih.govnih.gov

Several classes of non-classical bioisosteres are employed to replace amide bonds: nih.gov

Heterocyclic Rings: Five-membered aromatic rings are frequently used as stable amide surrogates.

1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole is considered an excellent mimic of a trans-amide bond. nih.gov It maintains a similar distance between substituents and possesses comparable planarity and dipole moment. nih.gov Its resistance to hydrolytic cleavage makes it a valuable replacement for improving metabolic stability. nih.govnih.gov

Oxadiazoles: 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings can also serve as amide bioisosteres, mimicking the hydrogen bonding properties while potentially enhancing pharmacokinetic profiles. nih.govvulcanchem.com

Thioamides: Replacing the amide carbonyl oxygen with sulfur results in a thioamide. This modification alters the hydrogen-bonding capability and electronic properties of the linker, which can influence target binding and activity. mdpi.com

Ureas and Sulfonamides: Urea and sulfonamide groups can replace the amide linkage, conserving the hydrogen-bond donor and acceptor features. mdpi.com Ureas can extend the distance between moieties while maintaining planar geometry, and sulfonamides can increase hydrophobicity and solubility. mdpi.com

Trifluoroethylamine and Fluoroalkenes: These groups serve as non-hydrolyzable amide mimics. The trifluoroethylamine group, in particular, reduces the basicity of the amine and can enhance metabolic stability against proteolysis. nih.govnih.gov The C-CF3 bond is highly polar, similar to the C=O bond. nih.gov

The following table summarizes potential bioisosteric replacements for the amide linkage in this compound and their general impact on molecular properties.

Original GroupBioisosteric ReplacementKey Features & Potential Impact
Amide (-CONH-)1,2,3-TriazoleMimics trans-amide geometry; enhances metabolic stability. nih.gov
Amide (-CONH-)1,3,4-OxadiazoleMimics H-bonding; improves pharmacokinetic profile. nih.gov
Amide (-CONH-)Thioamide (-CSNH-)Alters H-bonding and electronics; can modulate activity. mdpi.com
Amide (-CONH-)Urea (-NHCONH-)Conserves H-bonding; extends linker distance. mdpi.com
Amide (-CONH-)Sulfonamide (-SO₂NH-)Mimics H-bonding pattern; increases hydrophobicity and stability. mdpi.com
Amide (-CONH-)Trifluoroethylamine (-CF₃CH₂NH-)Resistant to hydrolysis; reduces amine basicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com By developing a QSAR model, researchers can predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates and reducing the need for extensive experimental work. nih.govanalis.com.my

For a series of this compound derivatives, a QSAR study would involve the following steps:

Data Set Assembly: A training set of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. An external test set of compounds is also selected to validate the model's predictive power. chemmethod.comanalis.com.my

Descriptor Calculation: Various molecular descriptors that quantify the physicochemical properties of the molecules are calculated. These can include:

Hydrophobic descriptors: such as LogP (lipophilicity).

Electronic descriptors: such as dipole moment and charges on specific atoms.

Steric descriptors: such as molar refractivity (MR) and molecular volume (MV). chemmethod.com

Topological descriptors: which describe molecular shape and branching. windows.net

Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that links the descriptors to biological activity. chemmethod.comanalis.com.my The statistical quality and predictive ability of the model are assessed using metrics like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and the predictive R² for the external test set. nih.gov

A hypothetical QSAR data table for a set of this compound derivatives might look as follows:

CompoundR-group (on hexanamide)LogPMolar Refractivity (MR)Electronic Parameter (σ)Observed Activity (pIC₅₀)Predicted Activity (pIC₅₀)
1 -H4.285.10.005.15.2
2 6-fluoro4.385.20.065.45.3
3 6-chloro4.789.70.235.85.9
4 6-hydroxy3.985.9-0.374.94.8
5 6-methyl4.689.8-0.175.55.6

The resulting QSAR model could reveal, for instance, that increased lipophilicity and the presence of an electron-withdrawing group at the end of the hexanoyl chain are positively correlated with activity.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is another powerful tool in rational drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. babrone.edu.indergipark.org.tr A pharmacophore model does not represent a real molecule but is an abstract concept that highlights key interaction points like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.govbabrone.edu.in

For this compound, a ligand-based pharmacophore model could be generated based on its structure and the structures of other known active analogs. The key features would likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide.

Hydrogen Bond Donor (HBD): The N-H group of the amide.

Aromatic Ring (AR): The 2-ethoxyphenyl ring.

Hydrophobic (HY) Regions: The ethoxy group and the hexyl chain.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that match the pharmacophoric features, potentially possessing the desired biological activity. babrone.edu.in

During lead optimization, the pharmacophore model guides the design of new analogs. For instance, chemists could explore:

Altering the Hydrophobic Tail: Modifying the length and branching of the hexyl chain to optimize interactions with a hydrophobic pocket in the target protein.

Substituting the Phenyl Ring: Adding substituents to the 2-ethoxyphenyl ring to enhance binding affinity or selectivity. The model would help predict which positions are favorable for substitution.

Conformational Restriction: Introducing rigid elements into the structure to lock the molecule into its bioactive conformation, which can improve potency and reduce off-target effects.

The table below outlines the hypothetical pharmacophoric features of this compound.

Pharmacophoric FeatureCorresponding Chemical GroupRole in Molecular Interaction
Aromatic Ring (AR)Phenyl group of the ethoxyphenyl moietyπ-π stacking or hydrophobic interactions.
Hydrogen Bond Acceptor (HBA)Amide carbonyl oxygen (-C=O)Forms hydrogen bonds with donor groups on the target.
Hydrogen Bond Donor (HBD)Amide N-H group (-NH-)Forms hydrogen bonds with acceptor groups on the target.
Hydrophobic Feature (HY)Ethoxy group (-OCH₂CH₃)Fits into a hydrophobic pocket.
Hydrophobic Feature (HY)Hexyl chainProvides lipophilicity and van der Waals interactions.

By combining these computational strategies with synthetic chemistry, researchers can rationally design and optimize analogs of this compound to develop compounds with superior therapeutic potential.

Metabolic Studies of N 2 Ethoxyphenyl Hexanamide

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

The metabolic stability of a compound is a critical parameter, often assessed using liver fractions like microsomes and hepatocytes, which contain drug-metabolizing enzymes. This assessment helps predict a compound's half-life and clearance in the body. The process involves incubating the compound with these biological matrices and monitoring its disappearance over time.

Species-Specific Metabolic Stability Comparisons (e.g., human, rat)

To evaluate potential differences in metabolism across species, studies are typically conducted using liver microsomes and hepatocytes from humans and various animal models, such as rats. This comparative analysis is crucial for extrapolating animal study data to humans. Data is often presented in terms of intrinsic clearance (CLint) and half-life (t½). No such comparative data could be located for N-(2-ethoxyphenyl)hexanamide.

SpeciesMatrixIntrinsic Clearance (CLint) (µL/min/mg protein or /10^6 cells)Half-life (t½) (min)
HumanLiver MicrosomesData not availableData not available
RatLiver MicrosomesData not availableData not available
HumanHepatocytesData not availableData not available
RatHepatocytesData not availableData not available

Metabolite Identification and Structural Characterization

This phase of study aims to identify the chemical structures of metabolites formed from the parent compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)-Based Metabolite Profiling

LC-MS is a powerful analytical technique used to separate, detect, and identify metabolites in biological samples. It provides retention times and mass-to-charge ratios for the parent compound and its metabolites, which aids in their identification. No LC-MS profiles for this compound metabolism were found in published literature.

Elucidation of Phase I and Phase II Metabolites

Drug metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., oxidation, hydrolysis), often mediated by cytochrome P450 enzymes. Phase II reactions involve conjugation with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. The specific Phase I and Phase II metabolites of this compound have not been documented.

Phase I Metabolites of this compound

Data not available. Potential reactions could include O-deethylation of the ethoxy group, hydroxylation of the phenyl ring or alkyl chain, and amide hydrolysis.

Phase II Metabolites of this compound

Data not available. Potential reactions could include glucuronidation or sulfation of hydroxylated metabolites.

Cytochrome P450 (CYP) Reaction Phenotyping and Inhibition/Induction Studies

These studies identify which specific CYP enzymes are responsible for the metabolism of a compound (reaction phenotyping) and whether the compound can inhibit or induce the activity of these enzymes. This is critical for predicting potential drug-drug interactions. This is often done using recombinant human CYP enzymes or human liver microsomes with specific chemical inhibitors. No data on CYP phenotyping, inhibition, or induction for this compound is currently available.

CYP Reaction Phenotyping for this compound Metabolism

CYP Isoform Contribution to Metabolism
CYP1A2 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available

CYP Inhibition Profile of this compound

CYP Isoform IC50 (µM)
CYP1A2 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available

In Vitro Plasma Protein Binding Evaluation

This assay measures the extent to which a compound binds to proteins in the blood plasma. The unbound (free) fraction of a drug is generally the pharmacologically active portion. High plasma protein binding can affect a compound's distribution and clearance. The percentage of this compound that binds to plasma proteins from different species has not been reported.

Plasma Protein Binding of this compound

Species Percent Bound (%) Unbound Fraction (fu)
Human Data not available Data not available

Computational Chemistry and Molecular Modeling Applications for N 2 Ethoxyphenyl Hexanamide Research

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. als-journal.com This method is crucial for understanding the potential biological targets of N-(2-ethoxyphenyl)hexanamide and the nature of their interactions. By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and predict the stability of the protein-ligand complex. als-journal.comnih.gov

Binding mode analysis provides a detailed picture of how this compound fits into the binding site of a target protein. researchgate.net This analysis reveals crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. For instance, the ethoxy and hexanamide (B146200) moieties of the compound can form specific hydrogen bonds with polar residues in the binding pocket, while the phenyl ring may engage in hydrophobic interactions. researchgate.net The precise geometry of these interactions determines the compound's affinity and selectivity for a particular target. researchgate.net

A hypothetical binding mode analysis of this compound with a target protein might reveal the following interactions:

Interacting Group of this compoundType of InteractionInteracting Amino Acid Residue (Example)
Ethoxy group (oxygen atom)Hydrogen Bond AcceptorTyrosine (hydroxyl group)
Amide group (N-H)Hydrogen Bond DonorAspartate (carboxyl group)
Amide group (C=O)Hydrogen Bond AcceptorSerine (hydroxyl group)
Phenyl ringHydrophobic InteractionLeucine, Valine, Isoleucine
Hexyl chainHydrophobic InteractionAlanine, Proline

Molecular docking simulations can provide an estimation of the binding affinity, often expressed as a docking score or binding energy, which quantifies the strength of the interaction between this compound and its target protein. arxiv.orgbiorxiv.org Lower binding energies typically indicate a more stable and favorable interaction. scielo.br These estimations are valuable for ranking potential drug candidates and prioritizing them for further experimental validation. rsdjournal.org It is important to note that these are theoretical predictions and should be confirmed by experimental methods like isothermal titration calorimetry (ITC). biorxiv.org

Target Protein (Hypothetical)Docking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
Protein Kinase A-8.5150
Cyclooxygenase-2-7.9450
Carbonic Anhydrase II-6.22500

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. aimspress.comrutgers.edu For this compound, DFT calculations can provide insights into its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. aps.org This information is crucial for understanding the molecule's reactivity, stability, and its ability to participate in various chemical reactions. lookchem.com DFT can also be used to predict spectroscopic properties, which can aid in the experimental characterization of the compound. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of this compound and its interactions over time. bnl.gov By simulating the motion of atoms, MD can reveal the conformational flexibility of the molecule and how it adapts its shape to fit into a binding site. mdpi.com These simulations are performed under defined conditions of temperature and pressure to mimic a biological environment. bnl.gov The trajectory of the simulation provides valuable information on the stability of protein-ligand complexes and the fluctuations of the ligand within the binding pocket. nih.gov The time step for these simulations is typically on the order of femtoseconds (10⁻¹⁵ s). bnl.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, which are critical for its development as a potential therapeutic agent. chemrxiv.orgresearchgate.net These predictions help in the early identification of potential liabilities such as poor absorption or rapid metabolism. rfppl.co.in Various software programs can estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netfrontiersin.org

A hypothetical ADME prediction for this compound might look like this:

ADME PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighWell absorbed from the gut
Blood-Brain Barrier PenetrationLowUnlikely to have significant CNS effects
CYP2D6 SubstrateNoLow risk of drug-drug interactions via this enzyme
P-glycoprotein SubstrateYesMay be subject to efflux from cells
LogP (Lipophilicity)3.2Moderate lipophilicity

Virtual Screening for Novel Target Identification

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net In the context of this compound, virtual screening can be used in a reverse manner, where the compound is screened against a database of known protein structures to identify potential new biological targets. nih.govnih.gov This approach can help to uncover novel mechanisms of action and expand the therapeutic potential of the compound. The process involves docking the ligand to a multitude of protein targets and ranking them based on the predicted binding affinity. als-journal.com

Future Research Directions and Unanswered Questions for N 2 Ethoxyphenyl Hexanamide

Exploration of Additional Therapeutic Areas Based on Preliminary Findings for Related Compounds

The chemical structure of N-(2-ethoxyphenyl)hexanamide, featuring an N-aryl amide linkage, suggests several promising avenues for therapeutic investigation based on the activities of analogous compounds. The N-aryl amide moiety is a common feature in a variety of biologically active molecules, indicating its potential for diverse pharmacological applications. mdpi.com

One key area of interest is oncology . Certain N-aryl amide derivatives have been identified as small-molecule inhibitors of microRNA-21 (miR-21), which is overexpressed in many human cancers. nih.gov This suggests that this compound could be investigated for its potential to modulate oncogenic pathways. Another potential therapeutic application is in pain management . The N-aryl amide scaffold is present in antagonists of the transient receptor potential ankyrin 1 (TRPA1) and vanilloid 1 (TRPV1) channels, which are key mediators of pain perception. nih.govresearchgate.net This raises the possibility that this compound could possess analgesic properties.

Furthermore, some N-aryl carboxamide derivatives have demonstrated antiproliferative effects on pulmonary artery smooth muscle cells, suggesting a potential role in treating conditions like pulmonary hypertension. researchgate.net The hexanamide (B146200) portion of the molecule also points towards potential analgesic, anti-inflammatory, and anticonvulsant activities , as observed in other hexanamide derivatives. nih.gov The 2-ethoxyphenyl group is a common structural component in various pharmaceuticals, further supporting the rationale for investigating the biological activities of this compound. innospk.com

Structural Moiety Related Compound Class Observed Biological Activity Potential Therapeutic Area for this compound
N-Aryl AmideSmall-molecule miR-21 inhibitorsInhibition of cancer-related microRNAOncology
N-Aryl AmideTRPA1 and TRPV1 antagonistsModulation of pain pathwaysPain Management
N-Aryl CarboxamideAntiproliferative agentsInhibition of smooth muscle cell proliferationPulmonary Hypertension
HexanamideHexaazaisowurtzitane derivativesAnalgesic, anti-inflammatory, anticonvulsantNeurology, Inflammatory Disorders

Development of Advanced In Vitro and Ex Vivo Research Models

To thoroughly investigate the potential therapeutic effects of this compound, the development and utilization of sophisticated research models are essential. Standard two-dimensional cell cultures, while useful for initial high-throughput screening, often fail to replicate the complex microenvironment of human tissues.

Future research should employ three-dimensional (3D) organoid and spheroid cultures to better model disease states. For instance, if pursuing anticancer applications, patient-derived tumor organoids could provide a more accurate prediction of the compound's efficacy. Similarly, for neurological applications, neuronal spheroids or organoids could be used to study the compound's effects on neuronal activity and viability.

"Organ-on-a-chip" technology represents another critical frontier. These microfluidic devices can simulate the physiology of human organs, allowing for the study of the compound's pharmacokinetics and pharmacodynamics in a more realistic setting. For example, a "nerve-on-a-chip" model could be used to assess the analgesic potential of this compound on nociceptive neurons.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A systems biology approach, integrating various "omics" data, will be crucial for elucidating the mechanism of action of this compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the compound's biological effects.

Omics Technology Potential Application for this compound Research Expected Insights
Genomics Identifying genetic biomarkers for patient stratification.Predicting which patient populations are most likely to respond to treatment.
Transcriptomics Analyzing changes in gene expression following compound treatment.Understanding the signaling pathways modulated by the compound.
Proteomics Identifying the protein targets of the compound.Elucidating the direct mechanism of action.
Metabolomics Studying the effects of the compound on cellular metabolism.Revealing downstream metabolic consequences of target engagement.

This multi-omics approach will not only help in understanding how this compound works but also in identifying potential biomarkers for efficacy and safety.

Design and Synthesis of Highly Selective and Potent this compound Analogs

Should this compound demonstrate promising biological activity, the next logical step would be the design and synthesis of analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the chemical structure of the parent compound, medicinal chemists can identify which functional groups are essential for its activity.

Key areas for modification could include:

Alterations to the hexanamide chain: The length and branching of the alkyl chain could be varied to optimize binding to the target protein.

Substitution on the phenyl ring: The addition of different substituents to the ethoxyphenyl ring could enhance potency and modulate pharmacokinetic properties.

Modification of the amide linker: The amide bond could be replaced with other functional groups to improve stability or alter the compound's conformational properties.

Computational modeling and in silico screening will play a vital role in guiding the design of these new analogs, allowing for the prioritization of compounds with the highest predicted activity and best drug-like properties.

Long-Term Research Perspectives and Translational Potential of the Chemical Scaffold

The long-term vision for the this compound scaffold extends beyond a single therapeutic application. If this chemical class proves to be a fruitful starting point, it could lead to the development of a platform of related compounds with a range of therapeutic uses.

The translational potential of this scaffold will depend on several factors, including its safety profile, pharmacokinetic properties, and efficacy in preclinical and eventually clinical studies. A key long-term goal would be to develop a deep understanding of the scaffold's "pharmacophore" – the essential three-dimensional arrangement of functional groups responsible for its biological activity. This knowledge would enable the rational design of new compounds for a variety of disease targets.

Furthermore, research into novel drug delivery systems for this compound and its analogs could enhance their therapeutic potential. For example, nanoparticle-based delivery systems could be used to improve the solubility and bioavailability of these compounds or to target them to specific tissues, thereby increasing their efficacy and reducing potential side effects. The ultimate goal is to translate the initial findings from basic research into clinically effective therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)hexanamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling hexanoic acid derivatives with 2-ethoxyaniline via amide bond formation. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., HATU or EDCI). Optimization requires iterative testing of reaction times, stoichiometric ratios, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . For reproducibility, track intermediates using TLC and confirm yields via HPLC.

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify the ethoxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons) and hexanamide backbone (δ ~2.1–2.4 ppm for methylene groups adjacent to the carbonyl) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 249.3) and rule out impurities .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-O of ethoxy group) .

Q. How should researchers handle discrepancies in melting points or solubility data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform:

  • DSC/TGA : To identify polymorphs or hydration states .
  • Recrystallization : Test solvents (e.g., ethanol, acetonitrile) under controlled conditions to isolate stable crystalline forms .
  • Karl Fischer titration : Quantify water content if hygroscopicity is suspected .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictory results may stem from assay variability or off-target effects. Use:

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .
  • Proteomics/transcriptomics : Identify unintended pathways affected by the compound .
  • Dose-response curves : Ensure activity is concentration-dependent and reproducible across replicates .

Q. How can computational modeling enhance the design of this compound analogs with improved target selectivity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) .
  • QSAR studies : Corporate substituent effects (e.g., electron-donating groups on the phenyl ring) to refine affinity .
  • MD simulations : Assess dynamic interactions over time (e.g., ligand-protein stability in Desmond or GROMACS) .

Q. What experimental approaches are critical for elucidating the metabolic stability of this compound in vivo?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
  • Stable isotope labeling : Track 13C^{13}C-labeled compound in pharmacokinetic studies .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood; monitor airborne particulates with HEPA filters .
  • Waste disposal : Neutralize amide bonds with acidic hydrolysis (1M HCl) before disposal .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for studies involving this compound?

  • Methodological Answer :

  • ELN platforms : Use Chemotion ELN for structured data entry, linking raw spectra (NMR, MS) to synthesis protocols .
  • Public repositories : Deposit datasets in Chemotion or RADAR4Chem with unique DOIs .
  • Metadata standards : Adopt ISA-Tab for experimental context (e.g., solvent purity, instrument models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.